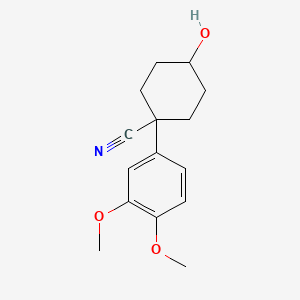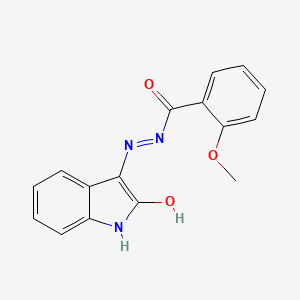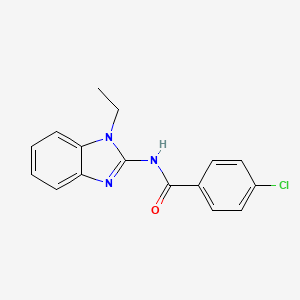
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, also known as DMHPH-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclohexanecarbonitriles and is known for its unique chemical properties that make it suitable for various research purposes.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to have low toxicity levels, which makes it safe for use in various in vitro and in vivo studies. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several possible future directions for research on 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile. One potential avenue of research is the development of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile-based anti-cancer drugs. Another area of research could be the investigation of the potential use of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile in the treatment of other diseases such as inflammation and pain. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile and to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions that involve the use of various reagents such as hydrochloric acid, sodium carbonate, and potassium hydroxide. The final product obtained is 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, which is a white crystalline solid with a melting point of 174-175°C.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJHUGCAQYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)

![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)

![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)

